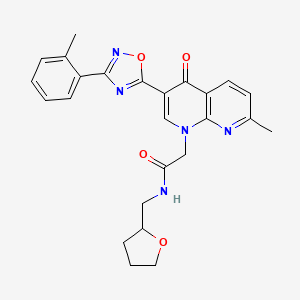
methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate is an organic compound that features a pyrrole ring substituted with a formyl group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate typically involves the reaction of 2-formylpyrrole with appropriate esterifying agents. One common method involves the reaction of 2-formyl-1H-pyrrole with methyl 3,3-dimethylbutanoate under acidic conditions to form the desired product . The reaction is usually carried out in an ethanol medium and catalyzed by acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.
Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.
Substitution: 2-(2-bromo-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pyrrole ring can interact with enzymes and receptors, modulating their activity and resulting in specific biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formylpyrrole: A simpler analog with similar reactivity but lacking the ester and dimethylbutanoate groups.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: Similar structure but with a different ester group.
2-(2-Formyl-1H-pyrrol-1-yl)acetonitrile: Contains a nitrile group instead of the ester group.
Uniqueness
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate is unique due to its combination of a formyl group, a pyrrole ring, and a dimethylbutanoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)10(11(15)16-4)13-7-5-6-9(13)8-14/h5-8,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYFPZWSCFVDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N1C=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2980359.png)
![7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2980360.png)

![7-Methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2980362.png)

amine](/img/structure/B2980364.png)
![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2980366.png)


![2-Methyl-5-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2980372.png)



